8-((4-Methoxy-3-methylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane
Description
Properties
IUPAC Name |
8-(4-methoxy-3-methylphenyl)sulfonyl-1-oxa-4-thia-8-azaspiro[4.5]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4S2/c1-12-11-13(3-4-14(12)19-2)22(17,18)16-7-5-15(6-8-16)20-9-10-21-15/h3-4,11H,5-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDRPOGNWDNHSPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCC3(CC2)OCCS3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-((4-Methoxy-3-methylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a unique spirocyclic structure, which contributes to its biological properties. The presence of the methoxy and sulfonyl groups is significant in modulating its activity.
Chemical Structure
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C15H21NO3S |
| Molecular Weight | 295.41 g/mol |
| CAS Number | [Not Available] |
1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. These include:
- Antibacterial : Effective against various strains of bacteria, potentially through disruption of bacterial cell wall synthesis.
- Antifungal : Inhibits fungal growth by targeting ergosterol biosynthesis.
2. Anti-inflammatory Effects
Studies have shown that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6. This mechanism could be beneficial in treating conditions like arthritis or inflammatory bowel disease.
3. Cytotoxicity and Anticancer Activity
Preliminary studies suggest that this compound may induce apoptosis in cancer cells. The compound appears to activate caspase pathways, leading to programmed cell death, particularly in neuroblastoma and colon cancer cell lines.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), thus reducing inflammation.
- Receptor Modulation : The compound could interact with various receptors, including G-protein coupled receptors (GPCRs), influencing cellular signaling pathways.
Case Studies
Several case studies have explored the efficacy of similar compounds:
- Study on Anticancer Properties :
-
Antimicrobial Efficacy :
- Research indicated that derivatives showed significant activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related spirocyclic sulfonamides:
Structural and Functional Insights:
Heteroatom Composition :
- The 1-oxa-4-thia system in the target compound introduces distinct electronic and steric properties compared to 1,4-dioxa or 1-thia-4-aza analogs. Sulfur’s larger atomic radius and polarizability may enhance membrane permeability or alter binding interactions .
- Dioxa systems (e.g., 1,4-dioxa-8-azaspiro[4.5]decane) are more common in drug discovery due to their metabolic stability and synthetic accessibility .
Bulky substituents (e.g., indolyl or piperazinyl groups) are associated with targeted protein interactions, as seen in p97 ATPase inhibitors .
Biological Activity Trends: Spirocycles with dioxa-thia/aza combinations (e.g., 1-oxa-4-thia-8-azaspiro[4.5]decane) are understudied but hypothesized to exhibit dual mechanisms due to heteroatom diversity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
